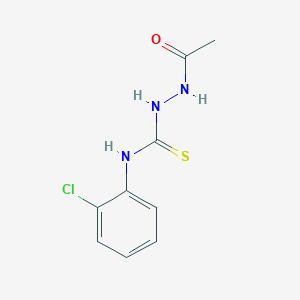

2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-acetamido-3-(2-chlorophenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3OS/c1-6(14)12-13-9(15)11-8-5-3-2-4-7(8)10/h2-5H,1H3,(H,12,14)(H2,11,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGRFPDNXNXBLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)NC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Investigations of 2 Acetyl N 2 Chlorophenyl Hydrazinecarbothioamide Systems

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic properties and intrinsic reactivity of 2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By employing functionals like B3LYP with a basis set such as 6-31G(d,p), the electronic energy is minimized, revealing key structural parameters. imist.mamdpi.com For this compound, this process would precisely calculate the bond lengths, bond angles, and dihedral angles that define its conformation. The absence of imaginary frequencies in the subsequent vibrational calculations confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. acs.org

These vibrational frequency calculations also predict the molecule's infrared (IR) and Raman spectra. researchgate.net Each vibrational mode corresponds to a specific molecular motion, such as the stretching of N-H, C=O, and C=S bonds, or the bending of various functional groups. The calculated wavenumbers, often scaled to correct for theoretical approximations, can be compared with experimental spectroscopic data to confirm the molecular structure. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for a Hydrazinecarbothioamide Core Structure (Illustrative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=S | 1.685 | C-N-N | 118.5 |

| C=O | 1.230 | N-C=S | 125.0 |

| N-N | 1.380 | N-N-C | 115.2 |

| C-N (amide) | 1.360 | O=C-N | 122.3 |

| C-N (thioamide) | 1.355 | Cl-C-C | 120.1 |

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Similar Thiosemicarbazide (B42300) Derivatives (Illustrative Data) acs.orgmdpi.com

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | Hydrazine (B178648) NH | 3426 |

| N-H Stretch | Amide NH | 3328 |

| C-H Stretch | Aromatic | 3105 |

| C=O Stretch | Acetyl | 1714 |

| C=N Stretch | Hydrazine | 1602 |

| C=S Stretch | Thioamide | 1223 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern how the molecule interacts with other chemical species. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These include chemical potential (μ), hardness (η), and the global electrophilicity index (ω). mdpi.comscispace.com These descriptors provide a quantitative framework for predicting how this compound will behave in a chemical environment. researchgate.net

Table 3: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Thiosemicarbazide Derivative mdpi.com

| Parameter | Description | Value (eV) |

| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.25 |

| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.98 |

| ΔE Gap | E(LUMO) - E(HOMO) | 4.27 |

| Ionization Potential (I) | -E(HOMO) | 6.25 |

| Electron Affinity (A) | -E(LUMO) | 1.98 |

| Hardness (η) | (I - A) / 2 | 2.135 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.115 |

| Electrophilicity (ω) | μ² / 2η | 3.96 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.com It is an invaluable tool for identifying the distribution of charge and predicting sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org

On a typical MEP map:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. For this compound, these would be concentrated around the oxygen and sulfur atoms. researchgate.net

Blue regions denote positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack, typically found around hydrogen atoms bonded to electronegative atoms, such as the N-H protons. researchgate.net

Green regions represent neutral or near-zero potential, characteristic of nonpolar parts of the molecule, like the aromatic ring's carbon backbone.

The MEP map provides a clear, intuitive picture of the molecule's reactive surface, guiding the understanding of its intermolecular interactions and reaction mechanisms. deeporigin.com

Intermolecular Interaction Analysis using Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding and intermolecular interactions. researchgate.netnih.gov By locating bond critical points (BCPs) between atoms, QTAIM can identify and quantify the strength and nature of interactions like hydrogen bonds, which are crucial for crystal packing and ligand-receptor binding. nih.gov

For this compound, QTAIM analysis would be used to characterize potential intramolecular and intermolecular hydrogen bonds, such as N-H···O and N-H···S. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP reveal the nature of the interaction. ijnc.ir A positive value of ∇²ρ is indicative of a closed-shell interaction, typical of hydrogen bonds. rsc.org The energy of these bonds can be estimated from the value of the potential energy density at the critical point. rsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While quantum calculations provide insight into a static, minimum-energy state, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. uni-paderborn.de MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals conformational flexibility and behavior in different environments, such as in aqueous solution. acs.orgresearchgate.net

For a flexible molecule like this compound, MD simulations can explore the landscape of its accessible conformations, identifying the most stable and populated shapes it adopts in solution. This is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a binding site. acs.org Simulations can reveal key dihedral angle rotations, the stability of intramolecular hydrogen bonds, and how the molecule interacts with surrounding solvent molecules. nih.gov

In Silico Prediction and Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another (the receptor, typically a protein or enzyme). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

For this compound, docking studies could be performed against various known biological targets for thiosemicarbazide derivatives, such as carbonic anhydrase or other enzymes. nih.gov The docking algorithm samples numerous possible binding poses and scores them based on factors like electrostatic and van der Waals interactions. nih.gov The results can identify the most likely binding mode and predict the binding energy, which correlates with inhibitory activity. researchgate.net The analysis of the best-docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the receptor's active site. mdpi.com

Table 4: Illustrative Molecular Docking Results of a Hydrazinecarbothioamide Inhibitor with a Target Enzyme (e.g., Carbonic Anhydrase II) nih.gov

| Parameter | Value |

| Target Protein (PDB ID) | Carbonic Anhydrase II |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | Interaction Type |

| His63 | Hydrogen Bond |

| Asn61 | Hydrogen Bond |

| Gln91 | Water-bridged H-Bond |

| Val121 | Hydrophobic Interaction |

| Leu198 | Hydrophobic Interaction |

Enzyme Binding Affinity Prediction for Specific Enzymes

Computational methods, particularly molecular docking, have been instrumental in predicting the binding affinities of thiosemicarbazone derivatives to a range of enzymes. These studies often report binding energies or docking scores, which are indicative of the stability of the ligand-protein complex.

For instance, a series of thiosemicarbazone derivatives bearing a 2,4-dichlorophenylacetic acid scaffold demonstrated notable inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some analogues showing superior potency compared to the standard drug galantamine. rsc.org Similarly, para-substituted thiosemicarbazones have been identified as inhibitors of both AChE and BChE, with one of the most active compounds featuring a chlorine atom on the phenyl ring. acs.org

Furthermore, thiosemicarbazone-benzenesulfonamide derivatives have been shown to inhibit human carbonic anhydrase (hCA) isoenzymes I, II, IX, and XII at low nanomolar concentrations. nih.gov In the context of urease inhibition, 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives have exhibited excellent inhibitory activity, with several analogues being significantly more potent than the standard inhibitor thiourea (B124793). tandfonline.com Another study on thiosemicarbazone analogues also identified potent urease inhibitors. researchgate.net

The table below summarizes the predicted binding affinities and/or inhibitory concentrations of some of these structurally related compounds against their respective enzyme targets.

| Compound Class | Target Enzyme | Metric | Reported Value |

|---|---|---|---|

| Thiosemicarbazones with 2,4-dichlorophenylacetic acid scaffold | Acetylcholinesterase (AChE) | IC₅₀ | 41.51 ± 3.88 µM to 95.48 ± 0.70 µM |

| Thiosemicarbazones with 2,4-dichlorophenylacetic acid scaffold | Butyrylcholinesterase (BChE) | IC₅₀ | 64.47 ± 2.74 µM to 80.62 ± 0.73 µM |

| Para-substituted thiosemicarbazones | Acetylcholinesterase (AChE) | IC₅₀ | 110.19 ± 2.32 µM to 160.04 ± 0.02 µM |

| Para-substituted thiosemicarbazones | Butyrylcholinesterase (BChE) | IC₅₀ | 145.11 ± 1.03 µM to 190.21 ± 0.13 µM |

| Thiosemicarbazone-benzenesulfonamide derivative (6b) | Human Carbonic Anhydrase I (hCA I) | Kᵢ | 7.16 nM |

| Thiosemicarbazone-benzenesulfonamide derivative (6b) | Human Carbonic Anhydrase II (hCA II) | Kᵢ | 0.31 nM |

| Thiosemicarbazone-benzenesulfonamide derivative (6b) | Human Carbonic Anhydrase IX (hCA IX) | Kᵢ | 92.5 nM |

| Thiosemicarbazone-benzenesulfonamide derivative (6b) | Human Carbonic Anhydrase XII (hCA XII) | Kᵢ | 375 nM |

| 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives | Urease | IC₅₀ | 0.32 ± 0.01 µM to 25.13 ± 0.13 µM |

| (E)-N-(2,5-dichlorophenyl)-2-(4-fluorobenzylidene)hydrazine-1-carbothioamide | Urease | IC₅₀ | 5.3 ± 0.8 µM |

| (E)-2-(2-chlorobenzylidene)-N-(2-fluorophenyl) hydrazine-1-carbothioamide | Urease | IC₅₀ | 15.5 ± 0.6 µM |

Protein-Ligand Interaction Profiling

Molecular docking and dynamic simulations of thiosemicarbazone analogues have provided detailed insights into their binding modes within the active sites of various enzymes. These studies identify the key amino acid residues and the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, and π–π stacking, that stabilize the ligand-protein complex.

In studies of cholinesterase inhibition by thiosemicarbazone derivatives, molecular docking has confirmed strong binding affinities with the active sites of both AChE and BChE. rsc.org The stability of these complexes is further supported by molecular dynamics simulations. rsc.org For para-substituted thiosemicarbazones, in silico studies have helped to elucidate the binding interface of the compounds with the active sites of AChE and BChE. acs.org

Molecular docking of thiosemicarbazone-benzenesulfonamide derivatives with human carbonic anhydrases has provided a rationale for their inhibition data, offering insights into their binding mechanisms and selectivity. nih.gov For cinnamaldehyde-clubbed thiosemicarbazones, which are also inhibitors of carbonic anhydrase II, docking studies have shown that residues such as Gln92, Asn62, Asn67, Thr199, and Thr200 play a crucial role in stabilizing the molecules in the active site through hydrogen bonds with the thiosemicarbazide moiety. mdpi.com

In the case of urease inhibition by 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives, a strong correlation was observed between the in vitro biological evaluation and in silico docking studies. tandfonline.com Similarly, for another series of thiosemicarbazone analogues, molecular docking was employed to understand the ligand-enzyme interactions with urease. researchgate.net

The following table details the observed protein-ligand interactions for some of these thiosemicarbazone analogues with their respective enzyme targets.

| Compound Class | Target Enzyme | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Thiosemicarbazone derivatives with 2,4-dichlorophenylacetic acid scaffold | Acetylcholinesterase (AChE) | Active site residues | Strong binding affinity |

| Thiosemicarbazone derivatives with 2,4-dichlorophenylacetic acid scaffold | Butyrylcholinesterase (BChE) | Active site residues | Strong binding affinity |

| Cinnamaldehyde-clubbed thiosemicarbazones | Carbonic Anhydrase II | Gln92, Asn62, Asn67, Thr199, Thr200 | Hydrogen bonds with thiosemicarbazide moiety |

| 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives | Urease | Active site residues | Good correlation with biological activity |

| (E)-N-(2,5-dichlorophenyl)-2-(4-fluorobenzylidene)hydrazine-1-carbothioamide | Urease | Active site residues | Recognition of ligand-enzyme interactions |

| (E)-2-(2-chlorobenzylidene)-N-(2-fluorophenyl) hydrazine-1-carbothioamide | Urease | Active site residues | Recognition of ligand-enzyme interactions |

Mechanistic Insights into the Biological Activity of 2 Acetyl N 2 Chlorophenyl Hydrazinecarbothioamide and Analogs: Academic Research Pathways

In Vitro Antimicrobial Research

The core structure of 2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide, featuring a thiosemicarbazide (B42300) moiety, is a well-established template for the development of antimicrobial agents. Research into analogous compounds has revealed significant activity against a spectrum of pathogens.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of hydrazinecarbothioamide have demonstrated notable antibacterial properties. The antibacterial response of these compounds, particularly fluorobenzoylthiosemicarbazides, is highly dependent on the substitution pattern at the N4 aryl position. mdpi.com Studies on a library of these analogs revealed that trifluoromethyl derivatives were optimally active against both reference strains and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. mdpi.com

For instance, certain N-aryl-2-phenyl-hydrazinecarbothioamides have been synthesized and evaluated. mdpi.com The activity of these compounds suggests that the presence of specific substituents on the phenyl ring is crucial for efficacy. Molecular docking studies propose that these compounds may act as allosteric inhibitors of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis. mdpi.com

Table 1: Antibacterial Activity of Selected Hydrazinecarbothioamide Analogs

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| meta-Trifluoromethyl fluorobenzoylthiosemicarbazide (15a) | Methicillin-sensitive S. aureus | 3.91 - 15.63 | mdpi.com |

| meta-Trifluoromethyl fluorobenzoylthiosemicarbazide (15b) | Methicillin-resistant S. aureus | 7.82 - 31.25 | mdpi.com |

| para-Trifluoromethyl fluorobenzoylthiosemicarbazide (16b) | Methicillin-sensitive S. aureus | 3.91 - 15.63 | mdpi.com |

Antifungal Activity Against Diverse Fungal Species

The hydrazinecarbothioamide scaffold is also a promising basis for the development of novel antifungal agents. Research has shown that N-(4-aryl/cyclohexyl)-2-(pyridine-4-yl carbonyl) hydrazinecarbothioamide derivatives possess significant anti-Candida activity. nih.gov One particular analog, featuring a p-chloro substitution on the phenyl ring, demonstrated high effectiveness against Candida albicans and other clinical Candida species. nih.gov The development of such compounds is critical, given the rise in invasive fungal infections, which are a major cause of morbidity and mortality, especially in immunocompromised individuals. nih.govconicet.gov.ar

While a large number of compounds with antifungal properties have been reported, few have progressed to therapeutic use, highlighting the challenges in developing agents that are both effective and non-toxic to mammalian cells. conicet.gov.ar The structural features of this compound suggest it could be a candidate for further investigation in this area.

Antiviral Research Modalities

Thiosemicarbazides and their derivatives, thiosemicarbazones, have been a source of inspiration for antiviral drug development for decades. researchgate.net These compounds have been investigated for activity against a wide range of viruses, including retroviruses like HIV-1, Dengue virus, and orthopoxviruses. acs.orgnih.gov The antiviral mechanism of this class of compounds is often related to their ability to chelate metal ions, which can be crucial for the function of viral enzymes. researchgate.net

Research modalities for evaluating the antiviral potential of compounds like this compound would typically involve:

In Vitro Screening: Using cell-based assays such as MTT assays and plaque reduction assays to determine the compound's ability to inhibit viral replication in cell culture. nih.gov

Target-Based Assays: Investigating the inhibition of specific viral enzymes, such as proteases or polymerases, which are essential for the viral life cycle. researchgate.net

Mechanism of Action Studies: Determining at which stage of the viral cycle the compound acts, for example, entry, replication, or egress. acs.org

Given the historical and ongoing interest in thiosemicarbazones as antivirals, this compound represents a scaffold that warrants exploration against various viral pathogens. researchgate.net

Antitubercular Activity Mechanisms

Tuberculosis remains a significant global health challenge, necessitating the discovery of new therapeutic agents, particularly against multidrug-resistant strains. nih.gov Hydrazide-hydrazone structures, which are closely related to hydrazinecarbothioamides, are a cornerstone of antitubercular drug research, with isoniazid (B1672263) being a prime example. nih.gov

Analogs such as N-substituted-phenylamino-5-methyl-1H-1,2,3-triazole-4-carbohydrazides have shown promising activity against Mycobacterium tuberculosis H37Rv. nih.gov Structure-activity relationship (SAR) studies suggest that specific structural features, such as the presence of electronegative groups and low lipophilicity, are important for the antitubercular profile. nih.gov Research indicates that some of these compounds may exert their effect by inhibiting InhA, an essential enzyme in the mycobacterial cell wall synthesis pathway. nih.gov The structural elements of this compound make it a plausible candidate for evaluation against M. tuberculosis.

In Vitro Anticancer Research: Cellular and Molecular Mechanisms

The hydrazinecarbothioamide and related hydrazone scaffolds are frequently investigated for their potential as anticancer agents. These compounds can interfere with various cellular processes in cancer cells, leading to cell cycle arrest and apoptosis. pensoft.netpensoft.net

Induction of Apoptosis in Various Cancer Cell Lines

A key mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis. Research on analogs of this compound has provided detailed insights into this process.

For example, a series of substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides were identified as potent inducers of apoptosis. nih.gov Through SAR studies, specific substitutions were found to dramatically increase potency, with EC50 values for apoptosis induction reaching the sub-micromolar range in human colorectal carcinoma HCT116 cells. nih.gov These compounds were also found to inhibit tubulin polymerization, a validated target for cancer chemotherapy. nih.gov

Similarly, novel 1,2,4 triazole derivatives synthesized from carbothioamide precursors have been shown to exhibit cytotoxicity against lung (A549) and liver (Hep G2) cancer cell lines. pensoft.net One of the most potent compounds induced apoptosis in Hep G2 cells and arrested the cell cycle at the S and G2/M phases. pensoft.netpensoft.net The mechanism was linked to the inhibition of the EGFR tyrosine kinase, an enzyme crucial for cancer cell proliferation and survival. pensoft.net

Table 2: In Vitro Anticancer Activity of Selected Hydrazinecarbothioamide/Hydrazone Analogs

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) | HCT116 (Colorectal Carcinoma) | EC50 (Apoptosis) | 0.24 | nih.gov |

| N'-(4-bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g) | HCT116 (Colorectal Carcinoma) | GI50 (Growth Inhibition) | 0.056 | nih.gov |

| Compound 4e (with methyl piperazine (B1678402) moiety) | HCT116 (Colorectal Carcinoma) | EC50 (Apoptosis) | 0.17 | nih.gov |

| Compound 4e (with methyl piperazine moiety) | SNU398 (Hepatocellular Carcinoma) | EC50 (Apoptosis) | 0.088 | nih.gov |

| Compound 4e (with methyl piperazine moiety) | RKO (Colon Cancer) | EC50 (Apoptosis) | 0.14 | nih.gov |

| Compound HB5 (1,2,4 triazole derivative) | Hep G2 (Hepatocyte Carcinoma) | IC50 (Cytotoxicity) | 2.87 | pensoft.netpensoft.net |

These findings underscore the potential of the hydrazinecarbothioamide scaffold as a foundation for designing novel anticancer agents that function through the induction of apoptosis.

Modulation of Cell Cycle Progression

The antitumor activity of thiosemicarbazones, including analogs of this compound, is significantly attributed to their ability to interfere with the normal progression of the cell cycle in cancerous cells. nih.govnih.gov Research has demonstrated that these compounds can induce cell cycle arrest at various checkpoints, thereby preventing cell division and proliferation. nih.gov

Flow cytometric analyses of cancer cell lines treated with thiosemicarbazone derivatives have revealed the capacity of these agents to cause arrests at the G1/S and G2/M phases of the cell cycle. nih.gov For instance, certain novel thiosemicarbazone derivatives have been shown to specifically induce apoptosis and arrest the cell cycle in the G2/M phase. nih.govnih.gov This G2/M arrest is often associated with the upregulation of key regulatory proteins such as p53 and a subsequent increase in the expression of the pro-apoptotic protein BAX, while concurrently downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This cascade of events indicates an activation of the intrinsic apoptotic pathway as a consequence of the cell cycle disruption. nih.govnih.gov

Furthermore, studies on zinc(II) complexes of related 2-acetyl pyridine (B92270) thiosemicarbazones have shown that these compounds can inhibit tumor cell proliferation by arresting the cell cycle progression specifically at the S phase. This demonstrates that the specific substitution on the thiosemicarbazone scaffold and its coordination with metal ions can influence the precise phase of cell cycle arrest.

The disruption of the cell cycle is a cornerstone of the antiproliferative effects of this class of compounds. By halting the division of malignant cells, these agents can effectively inhibit tumor growth, making the modulation of cell cycle progression a key area of academic research for understanding their therapeutic potential. nih.govnih.gov

Interactions with Intracellular Metal Ions and Their Biological Consequences

A defining characteristic of thiosemicarbazones is their potent ability to act as chelating agents, binding to intracellular transition metal ions such as iron and copper. nih.gov This interaction is central to their biological activity, as both the free ligands and their resulting metal complexes are pharmacologically active. nih.govrsc.org The general structure of thiosemicarbazones features nitrogen and sulfur donor atoms that readily form stable coordination complexes with metal ions, significantly enhancing their chemical reactivity and biological efficacy. nih.govnih.gov

The chelation of intracellular iron is a primary mechanism through which thiosemicarbazones exert their anticancer effects. nih.govresearchgate.net Iron is a critical cofactor for numerous enzymes essential for cell growth and proliferation, most notably ribonucleotide reductase (RNR), which is vital for DNA synthesis. nih.govresearchgate.net By binding to and sequestering iron, these compounds effectively deplete the intracellular pool of this essential metal, leading to the inhibition of iron-dependent enzymes and subsequent cell death. nih.gov

Similarly, thiosemicarbazones readily complex with intracellular copper ions. rsc.org Once inside the cell, particularly within lysosomes, they can form stable copper complexes. These complexes are redox-active and can participate in reactions that generate high levels of reactive oxygen species (ROS). rsc.orgnih.gov The excessive production of ROS induces significant oxidative stress, which can damage cellular components, including lipids, proteins, and DNA. rsc.org This oxidative damage can lead to the collapse of the mitochondrial membrane potential and the lysosomal membrane, releasing pro-apoptotic factors and ultimately triggering programmed cell death, or apoptosis. rsc.orgnih.gov The ability of these metal complexes to generate ROS is considered a key biological consequence of their metal-chelating properties. nih.govnih.gov

Inhibition of Specific Oncogenic Pathways

Academic research has identified that this compound and its analogs can target and inhibit specific oncogenic signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. A primary target for this class of compounds is the enzyme ribonucleotide reductase (RNR). nih.govresearchgate.net RNR is responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair. researchgate.net The activity of RNR is highly elevated in proliferating cancer cells. Thiosemicarbazones inhibit RNR by chelating the iron ions within its catalytic subunit, thereby inactivating the enzyme and halting DNA replication, which leads to cell cycle arrest and apoptosis. nih.gov

Beyond RNR, these compounds have been shown to modulate a variety of other critical signaling pathways. Studies on potent thiosemicarbazone analogs like DpC and Dp44mT reveal a broad spectrum of activity against several pro-oncogenic pathways, including the PI3K/AKT and RAS pathways. researchgate.net These pathways are frequently hyperactivated in many cancers and are central to regulating cell growth, survival, and motility. By inhibiting these pathways, thiosemicarbazones can effectively suppress tumor growth. researchgate.net

Furthermore, research has demonstrated that these compounds can up-regulate the expression of the metastasis suppressor protein, N-myc downstream-regulated gene 1 (NDRG1). researchgate.net The upregulation of NDRG1 is associated with the inhibition of other signaling cascades, including the Wnt, STAT3, and TGF-β pathways, which are implicated in cancer progression, migration, and the epithelial-mesenchymal transition. researchgate.net Some thiosemicarbazones have also been reported to inhibit Topoisomerase IIα, an enzyme that plays a critical role in managing DNA topology during replication and transcription. researchgate.net By stabilizing the complex between Topoisomerase IIα and DNA, these compounds can lead to DNA strand breaks and apoptosis. researchgate.net

Enzyme Inhibition Studies

Tyrosinase Inhibition and Melanogenesis Pathways

Analogs of this compound have emerged as potent inhibitors of tyrosinase, the key enzyme in the biosynthesis of melanin (B1238610). nih.govresearchgate.net Tyrosinase catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, and inhibiting tyrosinase is a primary strategy for developing skin-lightening agents for cosmetic and therapeutic use. nih.govrsc.org

Numerous studies have reported that synthetic thiosemicarbazone derivatives exhibit strong tyrosinase inhibitory properties, with many compounds demonstrating IC₅₀ values in the micromolar and even sub-micromolar range, making them significantly more potent than standard inhibitors like kojic acid. nih.govrsc.orgresearchgate.net The inhibitory mechanism often involves the chelation of the copper ions located in the active site of the tyrosinase enzyme, which are essential for its catalytic activity. nih.gov

The structure of the thiosemicarbazone molecule plays a critical role in its inhibitory efficacy. Factors such as the nature of substituents on the aromatic rings influence the compound's lipophilicity and its ability to fit into the enzyme's active site. researchgate.net For example, N-aryl-2-phenyl-hydrazinecarbothioamides have been investigated as tyrosinase inhibitors, with molecular docking studies suggesting interactions with key amino acid residues in the active site, such as His-243 and Val-282. nih.gov Kinetic analyses have revealed that these compounds can act through various mechanisms, including uncompetitive inhibition. nih.gov

Table 1: Tyrosinase Inhibitory Activity of Selected Thiosemicarbazone Analogs

| Compound Type | Specific Analog Example | IC₅₀ (µM) | Standard Inhibitor | Standard IC₅₀ (µM) |

|---|---|---|---|---|

| N-aryl-2-phenyl-hydrazinecarbothioamide | 4-methylphenyl substituted analog | 22.6 | Kojic Acid | Not specified |

| Benzimidazole-bearing thiosemicarbazone | Not specified in provided context | Potent inhibition | Kojic Acid | > Potency |

| Coumarin-derived thiosemicarbazone | Not specified in provided context | Potent inhibition | Kojic Acid | > Potency |

| Tripeptide-conjugated thiosemicarbazone | FFY, FWY, and FYY tripeptide conjugates | Micromolar level | Kojic Acid | Lower than standard |

This table presents a summary of findings from various studies on thiosemicarbazone analogs and is for illustrative purposes. Specific IC₅₀ values vary widely depending on the exact molecular structure and experimental conditions.

Alpha-Glucosidase and Alpha-Amylase Inhibition

In the context of metabolic disorders such as type 2 diabetes, the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract. nih.gov By inhibiting them, the rate of glucose absorption is slowed, helping to manage postprandial hyperglycemia. nih.gov

Recent research has identified various thiosemicarbazone derivatives as effective dual inhibitors of both α-glucosidase and α-amylase. nih.govresearchgate.net A wide range of analogs, including those based on benzimidazole (B57391) and chromone (B188151) scaffolds, have demonstrated potent inhibitory activities, with IC₅₀ values often significantly lower than that of the standard drug, acarbose. nih.govresearchgate.net For example, certain benzimidazole-bearing thiosemicarbazones have shown IC₅₀ values against α-glucosidase and α-amylase as low as 1.30 µM and 1.10 µM, respectively. nih.gov

The structure-activity relationship (SAR) studies indicate that the inhibitory potential is highly dependent on the substituents on the aryl rings of the thiosemicarbazone molecule. nih.govnih.gov The presence, position, and electronic nature (electron-donating or electron-withdrawing) of these substituents can drastically alter the inhibitory activity. nih.gov Molecular docking studies have further elucidated the binding modes of these inhibitors, suggesting that the carbothioamide moiety often plays a crucial role in interacting with key amino acid residues within the active sites of the enzymes. nih.gov The kinetic analysis of some potent analogs has identified them as competitive inhibitors of α-glucosidase. nih.gov

Table 2: α-Glucosidase and α-Amylase Inhibitory Activity of Selected Thiosemicarbazone Derivatives

| Compound Series | Enzyme | IC₅₀ Range (µM) | Standard Drug | Standard IC₅₀ (µM) |

|---|---|---|---|---|

| Benzimidazole-bearing thiosemicarbazones | α-Glucosidase | 1.30 - 22.10 | Acarbose | 11.29 |

| Benzimidazole-bearing thiosemicarbazones | α-Amylase | 1.10 - 21.10 | Acarbose | 11.12 |

| Chromone-based thiosemicarbazones | α-Glucosidase | 6.40 - 62.81 | Acarbose | 870.36 |

| Coumarin-derived thiosemicarbazones | α-Glucosidase | 2.33 - 22.11 | Acarbose | 873.34 |

| 4-ethoxy/nitrobenzaldehyde thiosemicarbazones | α-Glucosidase | 2.81 - 16.16 | Acarbose | Not specified |

| 4-ethoxy/nitrobenzaldehyde thiosemicarbazones | α-Amylase | 3.12 - 16.56 | Acarbose | Not specified |

This table compiles data from multiple studies on different series of thiosemicarbazone derivatives. The inhibitory activities are highly structure-dependent.

Urease Inhibition Mechanisms

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govniscpr.res.in This enzymatic activity is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori (associated with gastritis, ulcers, and gastric cancer) and in agricultural nitrogen loss. niscpr.res.in Therefore, the inhibition of urease is a significant therapeutic and environmental goal.

Thiosemicarbazones have been identified as a class of potent urease inhibitors. nih.gov Studies on various newly synthesized thiosemicarbazone derivatives show effective inhibition of Jack bean urease, with IC₅₀ values frequently in the low micromolar range, indicating much higher potency than the standard inhibitor, thiourea (B124793). nih.govnih.gov For example, morpholine-thiophene hybrid thiosemicarbazones have demonstrated IC₅₀ values between 3.80 and 5.77 µM, compared to an IC₅₀ of 22.31 µM for thiourea. nih.gov

The mechanism of inhibition often involves the interaction of the thiosemicarbazone molecule with the nickel ions in the urease active site. nih.gov The sulfur and nitrogen atoms of the thiosemicarbazone scaffold can coordinate with the two Ni²⁺ ions, disrupting the enzyme's catalytic function. nih.gov Docking simulations have been used to model these interactions, showing how the inhibitors fit into the active site and bind to the nickel ions and surrounding amino acid residues. nih.gov Kinetic studies have revealed different modes of inhibition, including uncompetitive mechanisms, where the inhibitor binds to the enzyme-substrate complex. nih.gov The structure-activity relationship is also critical, with substituents such as hydroxyl and chloro groups on the aromatic rings being shown to enhance the inhibitory activity. nih.govresearchgate.net

Table 3: Urease Inhibitory Activity of Selected Thiosemicarbazone Analogs

| Compound Type | Specific Substituents | IC₅₀ Range (µM) | Standard Inhibitor | Standard IC₅₀ (µM) |

|---|---|---|---|---|

| Salicylaldehyde thiosemicarbazone analogs | Hydroxyl and Chloro groups | 1.8 - 12.7 | Thiourea | Not specified |

| Morpholine-thiophene hybrid thiosemicarbazones | Chloro, Bromo, Nitro groups on thiophene (B33073) ring | 3.80 - 5.77 | Thiourea | 22.31 |

This table summarizes findings on the urease inhibitory potential of different thiosemicarbazone series, highlighting their potency relative to the standard.

Antioxidant Activity Research

The investigation into the antioxidant properties of thiosemicarbazide derivatives is a significant field of study, driven by the role of oxidative stress in the pathology of numerous diseases. The antioxidant potential of these compounds is typically assessed through their ability to neutralize free radicals and modulate the cellular redox environment.

The capacity of thiosemicarbazide analogs to scavenge free radicals is a key indicator of their antioxidant activity. This is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay. nih.govresearchgate.net These methods rely on the ability of an antioxidant to donate an electron to a radical or a metal ion, resulting in a measurable change, often in color. cropj.com

The DPPH assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. cropj.com The FRAP assay assesses the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. cropj.com The CUPRAC method utilizes the copper(II)-neocuproine reagent and is noted for its operation at a pH that is close to physiological levels.

Research on various hydrazinecarbothioamide derivatives has demonstrated their efficacy as free radical scavengers. mdpi.com The thiourea moiety within these molecules is thought to play a crucial role in stabilizing nitrogen-centered radicals formed during the scavenging process. mdpi.com While specific data for this compound is not available, the following table presents findings for related compounds, illustrating the antioxidant potential within this chemical class.

| Compound/Analog Class | Assay(s) | Key Findings on Antioxidant Activity |

|---|---|---|

| Hydrazinecarbothioamides | DPPH | Demonstrated notable scavenging activity, attributed to the thiourea fragment. mdpi.com |

| Coumarin N-acylhydrazone derivatives | DPPH, ABTS, FRAP | The presence of a catechol moiety was associated with potent antioxidant effects. nih.gov |

| Cannabidiol-based thiosemicarbazones | DPPH, FRAP | Exhibited strong reducing activity in both assays. mdpi.com |

| Hydrazide-hydrazones | DPPH, ABTS | Some derivatives showed excellent radical scavenging properties, with one analog surpassing the standard, Trolox. pensoft.net |

Beyond direct radical scavenging, thiosemicarbazide derivatives are also explored for their capacity to modulate cellular oxidative stress. Oxidative stress is a condition characterized by an imbalance between the generation of reactive oxygen species (ROS) and the antioxidant defense systems of the cell. cyberleninka.ru Interestingly, some thiosemicarbazone analogs have been shown to exhibit a dual role, acting as antioxidants in normal cells while promoting oxidative stress in cancer cells, a property that is being investigated for its therapeutic potential. nih.gov

The modulation of oxidative stress by these compounds can be attributed to several mechanisms, including the chelation of transition metal ions that can catalyze the formation of ROS via Fenton-like reactions. The thiosemicarbazone scaffold is known for its ability to form stable complexes with metal ions, thereby potentially mitigating their pro-oxidant effects.

Anti-inflammatory Research: Investigating Molecular Targets

The anti-inflammatory potential of thiosemicarbazide and its derivatives is an area of active research. Chronic inflammation is a contributing factor to a multitude of diseases, making the development of new anti-inflammatory agents a priority.

A primary molecular target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Several thiosemicarbazone derivatives have been reported to inhibit COX enzymes. For example, a series of new thiosemicarbazones incorporated into a diaryl ether framework were screened for their inhibitory effects on COXs, with one compound identified as a potent and selective COX-1 inhibitor. nih.gov Molecular docking studies have suggested that the thiosemicarbazone moiety is crucial for binding to the active site of COX enzymes. nih.gov

Furthermore, indole-based thiosemicarbazone derivatives have demonstrated significant anti-inflammatory activity in animal models, reducing edema and the expression of COX-2. researchgate.net These findings suggest that this compound may also possess anti-inflammatory properties, potentially through the inhibition of COX enzymes or other inflammatory pathways.

Other Investigational Biological Activities (e.g., antimalarial, anticonvulsant)

The versatility of the thiosemicarbazide scaffold has prompted investigations into a wide array of other biological activities, with notable findings in the areas of antimalarial and anticonvulsant research.

Antimalarial Activity: The rise of drug-resistant strains of Plasmodium falciparum has created an urgent need for new antimalarial drugs. Thiosemicarbazones have emerged as a promising class of compounds in this regard. nih.govnih.gov Their proposed mechanisms of action against the malaria parasite include the inhibition of essential enzymes, such as cysteine proteases, and the chelation of iron, which is vital for parasite proliferation. globalauthorid.com For instance, metronidazole-thiosemicarbazone analogues have shown potent activity, in part by inhibiting the formation of β-hematin, a crucial detoxification product for the parasite. core.ac.uk

Anticonvulsant Activity: Thiosemicarbazide and its derivatives have also been evaluated for their potential as anticonvulsant agents for the treatment of epilepsy. nih.govnih.gov A number of these compounds have demonstrated efficacy in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov Structure-activity relationship (SAR) studies have been conducted to identify the key structural features necessary for anticonvulsant activity, highlighting the importance of the aryl and thiosemicarbazide moieties. nih.gov

The following table summarizes some of the other reported biological activities for analogs of this compound.

| Biological Activity | Compound/Analog Class | Key Findings and Potential Mechanisms |

|---|---|---|

| Antimalarial | Thiosemicarbazones | Activity against chloroquine-resistant P. falciparum; potential inhibition of cysteine proteases and iron chelation. nih.govnih.govglobalauthorid.com |

| Antimalarial | Metronidazole-thiosemicarbazone analogues | Potent inhibition of β-hematin formation. core.ac.uk |

| Anticonvulsant | Semicarbazones and thiosemicarbazones | Protective effects in MES and scPTZ seizure models. nih.govnih.gov |

| Anticonvulsant | 4-N-substituted arylsemicarbazones | Significant protection against MES and scPTZ-induced seizures, with some analogs showing reduced neurotoxicity. nih.gov |

These findings for related compounds underscore the potential of this compound as a lead structure for the development of new therapeutic agents. However, comprehensive experimental studies are necessary to fully elucidate its biological activity profile and mechanisms of action.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Investigation of Substituent Effects on Biological Potency

The biological potency of hydrazinecarbothioamide derivatives is highly sensitive to the nature and position of substituents on the molecule. Research into this class of compounds has revealed that even minor chemical modifications can lead to significant changes in activity.

Key molecular regions where substituent effects are typically studied include:

The Acyl Group: The acetyl group (CH₃CO-) in 2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide is a critical component. Replacing it with other acyl or aroyl groups can modulate lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing how the molecule interacts with its biological target.

The N-Aryl Ring: Substituents on the phenyl ring attached to the terminal nitrogen play a crucial role in determining the compound's biological profile.

Studies on analogous structures have shown that introducing different functional groups can have varied effects. For instance, in a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, the length of the N-alkyl chain was found to be a determining factor for the inhibition of cholinesterases. Specifically, N-tridecyl and N-pentadecyl derivatives were identified as the most potent and selective inhibitors of acetylcholinesterase, while alkyl chains of five to seven carbons were optimal for butyrylcholinesterase inhibition. nih.gov This demonstrates that systematic variation of a substituent can fine-tune the compound's selectivity and potency.

Role of the N-Aryl Moiety in Modulating Activity

The N-aryl moiety, which is a 2-chlorophenyl group in the title compound, is a major determinant of biological activity. Its electronic properties, steric profile, and lipophilicity directly influence receptor binding, cell permeability, and metabolic stability.

The position and nature of the substituent on the phenyl ring are critical. In this compound, the chlorine atom is in the ortho position. Moving this substituent to the meta or para position, or replacing it with other halogens (e.g., fluorine, bromine) or with electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂) groups, can drastically alter the compound's activity. For example, studies on quinazolinone derivatives revealed that substitutions with halogens on the phenyl ring attached to the core structure could increase anticancer activity. nih.gov Similarly, research on N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) and its analogues has underscored the importance of the aryl substituents in receptor binding. nih.gov

In a study involving hydrazinecarbothioamides containing a 2,4-difluorophenyl moiety, the compounds demonstrated significant antioxidant activity, indicating that the electronic nature of the halogen substituents on the N-aryl ring contributes significantly to the molecule's radical scavenging capabilities. nih.gov

Impact of Metal Coordination on the Biological Profile of Hydrazinecarbothioamides

Hydrazinecarbothioamides and related thiosemicarbazones possess nitrogen and sulfur atoms that act as excellent donor sites for coordination with metal ions. researchgate.net The formation of metal complexes can profoundly enhance the biological activity of the parent ligand. rsc.orgmdpi.com This enhancement is often attributed to several factors:

Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across biological membranes like the cell walls of bacteria or the plasma membranes of cancer cells. mdpi.comnih.gov

Altered Redox Potentials: Coordination to redox-active metals like copper or iron can alter the electronic properties of the ligand, potentially leading to the generation of reactive oxygen species (ROS) that can induce cell death. rsc.org

Conformational Rigidity: Metal binding locks the ligand into a specific conformation, which may be more favorable for binding to a biological target.

Hydrazone derivatives have been shown to form stable and biologically active complexes with a variety of metals, including copper, silver, gold, and lanthanides. researchgate.netrsc.org These metal complexes often exhibit potent anticancer, antimicrobial, and antifungal properties that are superior to the free ligands. mdpi.comresearchgate.net For example, coinage metal complexes of hydrazones have shown selective cytotoxicity against cancer cells and potent activity against resistant pathogens. rsc.org The synergistic action between the hydrazinecarbothioamide ligand and the metal center is a key principle in the design of new metallodrugs. nih.gov

Rational Design Principles for Enhancing Academic Efficacy and Selectivity

Rational drug design aims to create new therapeutic agents based on a known biological target's structure or by modifying an existing active molecule. For hydrazinecarbothioamide derivatives, several principles guide this process:

Target-Based Design: If the three-dimensional structure of the target enzyme or receptor is known, computational docking studies can be used to predict how different analogues will bind. nih.gov This allows for the design of molecules with optimized interactions with key residues in the active site, enhancing potency and selectivity.

Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for biological activity. By analyzing a series of active compounds, a common pharmacophore can be identified and used as a template to design novel molecules with improved properties.

Isosteric Replacement: This principle involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). This can be used to improve pharmacokinetic properties, reduce toxicity, or enhance target binding. For instance, replacing a phenyl ring with a pyridine (B92270) ring or a carboxamide group with a sulfonamide group can lead to improved activity.

Hybrid Molecule Design: This approach involves combining two or more pharmacophores from different drug classes into a single molecule to create a hybrid compound with dual or multiple modes of action. For example, combining a 4-aminoquinoline (B48711) moiety with a hydrazone has been explored to create antibacterial agents. mdpi.com

These design strategies have been successfully applied to create hydrazinecarboximidamide derivatives as BACE-1 inhibitors for Alzheimer's disease and hydrazinecarbothioamide sulfones as potential antihyperglycemic agents. nih.govnih.gov

Computational Approaches in SAR Derivation and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and SAR studies. These methods provide insights into molecular properties and interactions that are difficult to obtain through experimental means alone.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to screen virtual libraries of compounds, prioritize candidates for synthesis, and understand the molecular basis of ligand binding. Docking studies on bioactive hydrazine-1-carbothioamides have helped to identify key interactions with target enzymes like urease. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. These models can be used to predict the activity of unsynthesized compounds and to guide the design of more potent analogues.

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure, geometry, and reactivity of molecules. researchgate.net These calculations can provide valuable information about a compound's stability, conformational preferences, and electronic properties, which can be correlated with its biological activity. researchgate.net

ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of a compound. nih.gov Predicting these properties early in the drug discovery process helps to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages.

By integrating these computational approaches, researchers can accelerate the process of deriving SAR, designing novel compounds with enhanced efficacy and selectivity, and ultimately developing new therapeutic agents. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives for Hydrazinecarbothioamide Compounds

Development of Next-Generation Hydrazinecarbothioamide Scaffolds

The core structure of 2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide offers a foundational platform for extensive chemical modification. The future development of this class of compounds hinges on the synthesis of novel scaffolds designed to enhance target specificity, improve potency, and introduce new functionalities. Researchers are exploring the introduction of diverse chemical moieties to the hydrazinecarbothioamide backbone to create "next-generation" derivatives.

Key strategies include:

Incorporation of bulky or complex ring systems: Attaching moieties such as adamantane (B196018) has been shown to yield compounds with significant urease inhibition and antiproliferative activities. nih.gov

Fusion with other heterocyclic nuclei: Creating hybrid molecules by linking the hydrazinecarbothioamide scaffold to other bioactive heterocycles like dibenzo[a,d] nih.govannulene, quinoline, or β-carboline has generated derivatives with potent antimicrobial or α-glucosidase inhibitory effects. shd-pub.org.rsnih.govtandfonline.com

Introduction of specific functional groups: Adding groups like phenylsulfonyl has led to the development of compounds with antihyperglycemic properties, demonstrating the potential to tune the biological activity towards specific metabolic targets. nih.gov

These synthetic strategies aim to produce compounds with improved pharmacokinetic profiles and the ability to interact with novel biological targets, moving beyond traditional applications. nih.govnih.gov

Table 1: Examples of Next-Generation Hydrazinecarbothioamide Scaffolds and Their Activities

| Scaffold Modification | Example Derivative Class | Observed Biological Activity |

|---|---|---|

| Adamantane Moiety | 2-(adamantane-1-carbonyl)-N-substituted hydrazine-1-carbothioamides | Urease Inhibition, Antiproliferative nih.gov |

| Dibenzo[a,d] nih.govannulene Moiety | Hydrazinecarbothioamides with a 5H-dibenzo[a,d] nih.govannulene moiety | Antimicrobial shd-pub.org.rs |

| Phenylsulfonyl Group | Hydrazinecarbothioamides with a phenylsulfonyl group | Antihyperglycemic, Antioxidant nih.gov |

| β-Carboline Moiety | Thiosemicarbazide-based β-carboline derivatives | α-Glucosidase Inhibition nih.gov |

Integration of Advanced Spectroscopic Techniques for Real-Time Analysis

The characterization of novel hydrazinecarbothioamide derivatives relies heavily on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray diffraction. nih.govajol.info These methods provide essential structural information and confirm the identity of newly synthesized compounds. nih.govajol.info

Future research will likely see an increased integration of more advanced and real-time spectroscopic methods. Techniques such as 3D fluorescence spectroscopy and Circular Dichroism (CD) spectra can provide dynamic insights into how these molecules interact with biological targets like enzymes. nih.gov For instance, fluorescence quenching assays combined with molecular docking can elucidate the binding mechanisms between a hydrazinecarbothioamide derivative and a target protein, revealing conformational changes that impair enzymatic function. nih.gov The application of these advanced techniques will be crucial for understanding the structure-activity relationships of compounds like this compound at a molecular level, facilitating more rational drug design.

Expansion of Theoretical and Computational Methodologies

Computational chemistry has become an indispensable tool in the discovery and development of hydrazinecarbothioamide-based agents. emanresearch.orgnih.gov Methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and virtual screening are routinely used to predict the biological activity and binding modes of these compounds. openmedicinalchemistryjournal.comnih.govmdpi.com

Emerging research directions in this area focus on the expansion and refinement of these computational tools:

Advanced Molecular Dynamics (MD) Simulations: To provide a more dynamic picture of the ligand-receptor interactions over time, complementing the static view offered by traditional docking.

Machine Learning and AI: To analyze complex datasets of compound-protein interactions, predict polypharmacology (the ability of a drug to affect multiple targets), and identify entirely novel bioactive scaffolds. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): To achieve higher accuracy in calculating binding energies and understanding reaction mechanisms at the active site of target proteins.

In-depth Crystal Structure Analysis: Techniques like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are being used to quantify the strength and nature of intermolecular interactions that stabilize the crystal structures of these compounds, which can influence their physical properties and formulation. nih.gov

These advanced computational methods will accelerate the identification of lead compounds and help in optimizing their structures for enhanced efficacy and selectivity. emanresearch.org

Table 2: Application of Computational Methods in Hydrazinecarbothioamide Research

| Computational Method | Application | Research Finding |

|---|---|---|

| Molecular Docking | Predict binding modes and affinity with target proteins (e.g., enzymes, receptors). | Identifies key interactions and correlates with experimental biological activity. nih.gov |

| Hirshfeld Surface Analysis | Analyze and quantify intermolecular interactions in the crystal structure. | Reveals the contribution of different contacts (e.g., N–H···S, N–H···O) to crystal stability. nih.gov |

| QTAIM | Quantify the strength of intermolecular hydrogen bonds and other interactions. | Suggests which interactions are energetically most significant in stabilizing molecular dimers. nih.gov |

| PASS Software | Predict potential biological activity spectra for newly synthesized compounds. | Helps in prioritizing compounds for specific biological screening. mdpi.com |

Exploration of New Biological Targets and Pathways

While hydrazinecarbothioamide derivatives have been extensively studied for their antimicrobial and anticancer effects, future research is set to explore a wider range of biological targets and therapeutic areas. researchgate.net The versatility of the thioamide scaffold makes it suitable for designing inhibitors for various enzymes and modulators of different signaling pathways. nih.govnih.gov

Promising new areas of investigation include:

Enzyme Inhibition: Beyond urease, targets like α-glucosidase (for diabetes) nih.gov, tyrosinase (for hyperpigmentation), and various protein kinases (implicated in cancer and inflammation) are being actively explored. acs.org

Metabolic Disorders: The discovery of hydrazinecarbothioamide sulfones with antihyperglycemic activity opens up avenues for developing new treatments for diabetes by targeting oxidative stress pathways. nih.gov

Neurodegenerative Diseases: The impact of the thioamide moiety on physicochemical properties could be leveraged to design compounds capable of crossing the blood-brain barrier and targeting proteins involved in neurodegeneration. nih.gov

Viral Infections: Given the historical success of thiosemicarbazones against viruses, developing new hydrazinecarbothioamide derivatives against contemporary viral threats, such as SARS-CoV-2 proteases, remains a high-priority area. nih.govnih.gov

Identifying these novel targets will diversify the therapeutic applications of this compound class significantly.

Potential in Materials Science and Analytical Applications (excluding industrial production)

Beyond their biomedical potential, hydrazinecarbothioamide compounds possess unique chemical properties that make them suitable for applications in materials science and analytical chemistry. The presence of multiple nitrogen, oxygen, and sulfur donor atoms allows these molecules to act as effective ligands for metal ions.

Future research in this domain includes:

Development of Chemosensors: Derivatives can be designed as selective and sensitive fluorescent or colorimetric probes for detecting specific metal ions like Hg²⁺ and Ag⁺ in environmental or biological samples. researchgate.net The interaction with the metal ion can cause a measurable change in the optical properties of the compound, such as fluorescence quenching or a color shift. researchgate.net

Ion-Selective Electrodes: Certain hydrazinecarbothioamide derivatives can serve as ionophores in the fabrication of potentiometric electrodes. These sensors have shown high selectivity and low detection limits for heavy metal ions like Pb²⁺, making them useful for water quality analysis. plu.mx

Corrosion Inhibition: The ability of these molecules to adsorb onto metal surfaces makes them potential corrosion inhibitors, a field that could be explored further for specialized, non-industrial applications.

Opportunities for Collaborative Interdisciplinary Research

The full potential of this compound and related compounds can only be realized through robust interdisciplinary collaboration. The complexity of modern drug discovery and materials development necessitates a team-based approach. springer.com

Future progress will be driven by partnerships between:

Synthetic Organic Chemists: To design and create novel, next-generation scaffolds. mdpi.com

Computational Chemists and Bioinformaticians: To model molecular interactions, predict activity, and analyze large datasets to identify new targets and lead compounds. mdpi.comuantwerpen.be

Biologists and Pharmacologists: To perform in vitro and in vivo testing, elucidate mechanisms of action, and identify new biological pathways to target. nih.gov

Spectroscopists and Analytical Chemists: To characterize new compounds and develop novel analytical methods and sensors. plu.mxscirp.orgscirp.org

Materials Scientists: To explore non-medical applications such as corrosion inhibition and the development of new functional materials.

Such collaborative efforts are essential to bridge the gap from basic synthesis to functional application, accelerating the translation of promising laboratory findings into tangible therapeutic and technological solutions. arxiv.org

Q & A

Q. What are the standard synthetic routes for preparing 2-acetyl-N-(2-chlorophenyl)hydrazinecarbothioamide?

The compound is typically synthesized via the reaction of N,N'-disubstituted hydrazinecarbothioamides with 2-bromoacetophenones. A general procedure involves refluxing hydrazinecarbothioamides (e.g., N-(2-chlorophenyl) derivatives) with 2-bromoacetophenone in a polar aprotic solvent (e.g., DMF or ethanol) under nitrogen, followed by purification via recrystallization. Key parameters include temperature control (70–90°C) and reaction time (4–6 hours) to optimize yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1685–1690 cm⁻¹, C=S stretch at ~1175–1182 cm⁻¹, and N-H stretches at ~3237–3265 cm⁻¹) .

- NMR spectroscopy : Confirms substitution patterns (e.g., aromatic protons in the 7.0–8.0 ppm range for the 2-chlorophenyl group).

- Mass spectrometry : Validates molecular weight (e.g., molecular ion peak at m/z 201.68) .

Q. How are purity and stability assessed during synthesis?

Purity is evaluated using HPLC with UV detection (λ = 254 nm) and melting point analysis. Stability studies under varying pH, temperature, and light exposure are conducted via accelerated degradation tests monitored by TLC and spectroscopic methods .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces, to predict reactivity sites. Molecular docking studies (AutoDock Vina) assess interactions with biological targets (e.g., DNA grooves or enzyme active sites) .

Q. How does this compound act as a ligand in coordination chemistry?

The compound forms metal complexes (e.g., with Cu(II), Ni(II), or Co(II)) via its thioamide (–CSNH–) and acetyl carbonyl (–CO–) groups. Complexation is confirmed by shifts in IR bands (e.g., C=O and C=S stretches) and magnetic susceptibility measurements. These complexes are studied for catalytic or bioactive properties, such as superoxide dismutase (SOD)-like activity .

Q. How can researchers resolve contradictions in spectroscopic data across studies?

Discrepancies in FT-IR or NMR data (e.g., C=O stretch variations due to solvent effects or substituent electronegativity) require cross-validation using multiple techniques (e.g., X-ray crystallography) and computational modeling. For example, IR peak shifts in analogs like N-(4-chlorophenyl) derivatives highlight the impact of substituent position on vibrational frequencies .

Q. What strategies optimize the compound’s bioactivity in drug design?

Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., replacing the 2-chlorophenyl group with 4-nitrobenzoyl or 2-hydroxy-4-methylphenyl groups). Bioactivity is assessed via cytotoxicity assays (e.g., MTT on cancer cell lines) and DNA-binding studies (UV-Vis titration, ethidium bromide displacement) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.